molecular formula C13H16O3S2 B3599126 methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate

methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate

Cat. No.: B3599126
M. Wt: 284.4 g/mol
InChI Key: RKYQEGBHYNXNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the spiro compound family, which consists of two rings that share a single atom[_{{{CITATION{{{_1{methyl 3-methyl-6,7-dihydro-5H-spiro [1-benzofuran-4,2'- 1,3 .... The presence of benzofuran and dithiolane rings in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spiro structure. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can lead to the formation of different derivatives, depending on the reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Additionally, it can be used as a building block for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

  • Other benzofuran derivatives

  • Various spiro compounds

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 3'-methylspiro[1,3-dithiolane-2,4'-6,7-dihydro-5H-1-benzofuran]-2'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S2/c1-8-10-9(16-11(8)12(14)15-2)4-3-5-13(10)17-6-7-18-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYQEGBHYNXNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3(CCC2)SCCS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.